molecular formula C6F12 B3420982 Perfluoro(4-methylpent-2-ene) CAS No. 2070-70-4

Perfluoro(4-methylpent-2-ene)

Cat. No.: B3420982
CAS No.: 2070-70-4
M. Wt: 300.04 g/mol
InChI Key: SAPOZTRFWJZUFT-OWOJBTEDSA-N
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Description

Nomenclature and Isomeric Considerations of Perfluoro(4-methylpent-2-ene) (B1305851)

IUPAC Naming Conventions and Common Synonyms

The systematic name for Perfluoro(4-methylpent-2-ene) according to the International Union of Pure and Applied Chemistry (IUPAC) is 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene . nih.gov

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings. These include:

Nonafluoro-4-trifluoromethyl-2-pentene chemblink.com

Perfluoro-(4-methyl-2-pentene) chemblink.com

4-(Trifluoromethyl)perfluoro-2-pentene nih.gov

Dodecafluoro(4-methyl-2-pentene) echemi.com

Hexafluoropropylene Dimer cymitquimica.com

The Chemical Abstracts Service (CAS) has assigned the registry number 2070-70-4 to this compound, which is used for its unambiguous identification in databases and publications. chemblink.comnih.govfluorochemie.com

Stereoisomeric Forms and Their Significance (e.g., E/Z isomers)

Perfluoro(4-methylpent-2-ene) can exist as two geometric isomers, designated as (E) and (Z) forms, due to the restricted rotation around the carbon-carbon double bond. The arrangement of the fluorine atoms and perfluoroalkyl groups attached to the double-bonded carbons determines the specific isomer.

Commercially available preparations of this compound are often sold as a mixture of these isomers, with a common ratio being 9:1 of the (E) to (Z) isomer. echemi.comcymitquimica.comfishersci.com The predominance of the (E) isomer in these mixtures is a notable characteristic. The specific isomeric composition can be significant in polymerization reactions and the synthesis of other fluorinated materials, as the stereochemistry of the starting material can influence the properties of the resulting products. For instance, fluoropolymer films have been deposited on various surfaces through the plasma polymerization of perfluoro(4-methylpent-2-ene), among other fluorocarbons. chemicalbook.comcookechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOZTRFWJZUFT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880159
Record name (E)-Perfluoro(4-methyl-2-pentene)
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Molecular Weight

300.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-71-5, 84650-68-0, 2070-70-4
Record name (2E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
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Record name 1,1,1,2,3,4,5,5,5(Or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene
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Record name (E)-Perfluoro(4-methyl-2-pentene)
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Record name (E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene
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Record name 1,1,1,2,3,4,5,5,5(or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene
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Record name PERFLUORO-4-METHYL-2-PENTENE
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Contextualization Within Per and Polyfluoroalkyl Substances Pfas Research

Established Synthetic Routes for Perfluoro(4-methylpent-2-ene)

The synthesis of perfluoro(4-methylpent-2-ene) is primarily achieved through a few key methodologies, including direct fluorination of precursors, oligomerization of hexafluoropropylene, and electrochemical fluorination.

Fluorination Reactions with Precursors and Fluorinating Agents

Direct fluorination of hydrocarbon precursors is a fundamental method for producing perfluorinated compounds. sibran.ru The process for creating perfluoro(4-methylpent-2-ene) often involves the use of specialized fluorination techniques. solechem.eu While elemental fluorine can be used, its high reactivity and the exothermic nature of C-F bond formation can lead to the fragmentation of the hydrocarbon backbone. fluorine1.ru Consequently, milder and more selective fluorinating agents are often preferred. The fluorination of partially fluorinated olefins, paraffins, and ethers has been shown to produce perfluorinated products with yields ranging from 55-99%. fluorine1.ru For instance, the fluorination of hexafluoropropylene trimers, such as perfluoro-3-ethyl-2,4-dimethylpent-2-ene, with elemental fluorine under UV irradiation has been reported to yield branched perfluoroalkanes. rsc.org

Oligomerization of Hexafluoropropylene to Yield Perfluoro(4-methylpent-2-ene)

The dimerization of hexafluoropropene (B89477) (HFP) is a well-established industrial route for the synthesis of its dimers, with perfluoro(4-methylpent-2-ene) being the kinetically favored product. google.comdur.ac.uk This process can be initiated by various means, all of which generate fluoride (B91410) ions that react with HFP to form a perfluoroisopropyl carbanion. dur.ac.uk This carbanion then attacks another HFP molecule, leading to the formation of the dimer. dur.ac.uk

Catalysts such as tris[2-(2H-hexafluoropropoxy)ethyl]amine in acetonitrile (B52724) or complex salts of alkali metal halides with crown ethers are known to facilitate the dimerization and trimerization of HFP. google.com The reaction conditions, particularly temperature, play a crucial role in the isomeric distribution of the products. Reactions at ambient temperatures tend to favor the formation of the kinetic dimer, perfluoro(4-methylpent-2-ene). dur.ac.uk In contrast, higher temperatures or subsequent distillation over cesium fluoride can lead to isomerization to the more thermodynamically stable isomer, perfluoro(2-methylpent-2-ene). scirp.orgdur.ac.uk

Electrochemical Fluorination Methods

Electrochemical fluorination (ECF) represents an alternative pathway for the synthesis of perfluorinated compounds. While specific details on the direct ECF synthesis of perfluoro(4-methylpent-2-ene) are not extensively documented in the provided results, the general principle involves the electrolysis of a hydrocarbon substrate in liquid anhydrous hydrogen fluoride. This method has been successfully employed to produce perfluorinated dialkyl ethers with branched structures in good yields. sibran.ru The application of ECF to suitable hydrocarbon precursors could theoretically yield perfluoro(4-methylpent-2-ene), although the efficiency and product distribution would depend on the specific substrate and reaction conditions.

Chemical Reactivity and Transformation Mechanisms of Perfluoro(4-methylpent-2-ene)

The chemical behavior of perfluoro(4-methylpent-2-ene) is largely dictated by the electrophilic nature of its double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions at the Double Bond

The double bond in perfluoro(4-methylpent-2-ene) is electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This makes it a prime target for nucleophilic attack.

Reactions with Alcohols and Alkoxides

Perfluoro(4-methylpent-2-ene) exhibits reactivity towards alkoxides. researchgate.net For instance, its reaction with sodium methylate results in the formation of isomeric 1,3,4-trimethoxy-perfluoro-2-methylpent-1-ene with a 57% yield. sibran.rufluorine1.ru The reaction is initiated by the nucleophilic attack of the alkoxide ion on one of the carbon atoms of the double bond. fluorine1.ru This initial attack is followed by the elimination of a fluoride ion, leading to the substitution product. fluorine1.ru

The reactivity of perfluoro(4-methylpent-2-ene) is notably lower than its isomer, perfluoro-2-methylpent-2-ene. While the latter readily reacts with various O-nucleophiles to give a range of addition and substitution products, perfluoro(4-methylpent-2-ene) has been observed to react only with sodium alkoxides to yield trialkoxylated products. researchgate.net

ReactantProduct(s)YieldReference
Sodium MethylateIsomeric 1,3,4-trimethoxy-perfluoro-2-methylpent-1-ene (3:1 ratio)57% sibran.rufluorine1.ru
Reactions with Amines and Nitrogen-containing Nucleophiles

The reactivity of perfluoro(4-methylpent-2-ene) towards amines and other nitrogen-based nucleophiles is complex and often involves initial isomerization. In the presence of basic reagents like amines, or fluoride ions generated in situ, perfluoro(4-methylpent-2-ene) can isomerize to the thermodynamically more stable perfluoro-2-methylpent-2-ene. This isomer is significantly more reactive towards nucleophiles, and much of the observed reactivity is attributed to it.

The reaction outcomes are highly dependent on the structure of the amine.

Primary Aromatic Amines : Aromatic amines with unsubstituted ortho positions react with perfluoro-2-methylpent-2-ene to produce high yields of 4-arylaminoquinolines. rsc.org This reaction proceeds through a presumed ketenimine intermediate which then undergoes cyclization. For example, m-toluidine (B57737) reacts to give a mixture of quinoline (B57606) isomers. rsc.org a-Naphthylamine similarly yields a 1-azaphenanthrene derivative. rsc.org

Sterically Hindered Primary Amines : When the ortho positions on an aromatic amine are substituted (e.g., 2,6-dimethylaniline) or when a bulky aliphatic amine like t-butylamine is used, the reaction stops at the ketenimine stage, which can be isolated. rsc.org

Secondary Amines : Dialkylamines typically react to form stable enamines. rsc.org

Ammonia (B1221849) : The reaction with ammonia can yield a dicyano-enamine, indicating that both trifluoromethyl groups of the parent olefin have been attacked by the nucleophile. rsc.org

Aminopyridines : These react similarly to aromatic amines, leading to the formation of fused heterocyclic systems such as naphthyridines or pyridopyrimidines, depending on the position of the amino group on the pyridine (B92270) ring. rsc.org

The table below summarizes the products formed from the reaction of perfluoro-2-methylpent-2-ene (the reactive isomer of perfluoro(4-methylpent-2-ene)) with various nitrogen-containing nucleophiles.

Amine/N-NucleophileProduct TypeSpecific Product Example
Aromatic Primary Amines (e.g., aniline)4-Arylaminoquinoline4-Anilinoquinoline derivative
Sterically Hindered Amines (e.g., t-butylamine)Ketenimine(CF₃)₂CFC(CF₃)=C=NC(CH₃)₃
DialkylaminesEnamineStable dialkylamino-substituted perfluoropentene
AmmoniaDicyano-enamineDicyano-enamine derivative
Aminopyridines (e.g., 5-Amino-2-methoxypyridine)Fused Heterocycle fluorine1.ruresearchgate.net-Naphthyridine derivative
Reactions with Other O- and N-Nucleophilic Reagents

Perfluoro(4-methylpent-2-ene) and its more reactive isomer, perfluoro-2-methylpent-2-ene, exhibit significant reactivity towards a range of oxygen- and other nitrogen-containing nucleophiles.

Direct reaction of perfluoro(4-methylpent-2-ene) has been reported with sodium methylate, which is a strong nucleophile. This reaction yields a mixture of isomeric 1,3,4-trimethoxy-perfluoro-2-methylpent-1-ene with a 57% yield. fluorine1.rusibran.ru

The reactivity of the isomer, perfluoro-2-methylpent-2-ene, has been more extensively studied and serves as a model. The course of the reaction—whether substitution of a vinylic fluorine or addition across the double bond—can depend on the reaction conditions, such as the amount of basic catalyst used. smolecule.com

Alcohols and Alkoxides : Perfluoro-2-methylpent-2-ene reacts with alcohols like methanol (B129727) in the presence of a base (e.g., KOH or triethylamine) to give products of fluorine substitution at the double bond as well as products of addition. fluorine1.ru Phenols also react to yield aryl vinyl ethers. fluorine1.ru

Glycols : The reaction with diols such as ethylene (B1197577) glycol can lead to the formation of heterocyclic products. While perfluoro-2-methylpent-2-ene can form partially fluorinated vinylic diethers, the reaction of perfluoro(4-methylpent-2-ene) with ethylene glycol in the presence of KOH has been shown to form a 1,4-dioxane (B91453) derivative in low yield. fluorine1.ru

Oximes : Acetone oxime and cyclic ketone oximes react with perfluoro-2-methylpent-2-ene in the presence of a base to form products of fluorine substitution at the double bond, as well as addition products. fluorine1.ru These vinylic ethers can be thermally unstable and rearrange to form pyrroline (B1223166) derivatives. fluorine1.ru

Mixed O/N-Nucleophiles : The reaction with 2-hydroxypyridine, which can act as both an O- and N-nucleophile, results in two products: one from O-attack and one from N-attack, both involving the replacement of a fluorine atom at the double bond. fluorine1.ru

The table below summarizes the outcomes of reacting perfluoro(4-methylpent-2-ene) or its isomer with various O- and N-nucleophiles.

ReagentOlefin IsomerProduct Description
Sodium methylatePerfluoro(4-methylpent-2-ene)Isomeric 1,3,4-trimethoxyperfluoro-2-methylpent-1-enes fluorine1.rusibran.ru
Methanol / BasePerfluoro-2-methylpent-2-eneMixture of substitution and addition products fluorine1.ru
Phenol / BasePerfluoro-2-methylpent-2-enePhenyl vinyl ether derivative fluorine1.ru
Ethylene Glycol / KOHPerfluoro(4-methylpent-2-ene)1,4-Dioxane derivative fluorine1.ru
Acetone Oxime / BasePerfluoro-2-methylpent-2-eneSubstitution and addition products, can rearrange to pyrrolidines fluorine1.ru
2-HydroxypyridinePerfluoro-2-methylpent-2-eneMixture of O- and N-alkenylated pyridone products fluorine1.ru

Radical Reactions and Their Mechanistic Implications

Perfluoro(4-methylpent-2-ene) is capable of undergoing radical reactions, which are mechanistically distinct from the more common nucleophilic attacks on its double bond. These reactions are often initiated by external energy sources like UV light or plasma.

A documented example is the photoinitiated radical reaction of perfluoro(4-methylpent-2-ene) with dialkoxy(methyl)vinylsilanes, which leads to the synthesis of methylvinylpolyfluoroalkoxysilanes. acs.org This demonstrates that the double bond can participate in radical addition processes. Furthermore, perfluoro(4-methylpent-2-ene) has been used as a monomer in plasma polymerization, a process driven by radical mechanisms, to create highly hydrophobic fluoropolymer films on various substrates. mdpi.comyoutube.com

Perfluorinated Radical Formation and Stability

The formation of perfluorinated radicals is a key step in the radical reactions of compounds like perfluoro(4-methylpent-2-ene). These radicals can be generated by the addition of another radical species (like a trifluoromethyl radical) to the perfluoroalkene double bond.

Perfluoroalkyl radicals, particularly tertiary ones, exhibit significant stability. This stability is attributed to the electronic effects of the fluorine atoms. An example is the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), which is derived from a related perfluoroalkene. google.com This radical is remarkably stable at ambient temperature but can undergo β-scission at elevated temperatures (above 80 °C) to generate a trifluoromethyl radical (•CF₃). google.com This property allows such compounds to act as thermal initiators for radical reactions. The stability of these radicals is a crucial factor in their ability to participate in controlled polymerization or addition reactions.

Radical Addition and Polymerization Initiation

The ability of perfluoro(4-methylpent-2-ene) and related compounds to form stable radicals allows them to participate in radical addition reactions and act as initiators for polymerization.

As mentioned, a photoinitiated radical addition reaction between perfluoro(4-methylpent-2-ene) and vinylsilanes has been reported. acs.org The most prominent application of its radical reactivity is in plasma-enhanced chemical vapor deposition (PE-CVD). In this process, the monomer is introduced into a plasma, which generates radical species that polymerize and deposit as a thin film. mdpi.comyoutube.com These fluoropolymer coatings are valued for creating superhydrophobic surfaces. mdpi.com

The initiation of polymerization can also be achieved using persistent perfluoroalkyl radicals generated from similar perfluoroalkenes. The controlled release of •CF₃ radicals from these initiators at specific temperatures can trigger the polymerization of various monomers. google.com This highlights a potential application for radicals derived from perfluoro(4-methylpent-2-ene) in initiating chain-polymerization processes under neutral, additive-free conditions. google.com

ApplicationInitiator/MethodMonomer(s)Resulting Product
Surface ModificationPlasma PolymerizationPerfluoro(4-methylpent-2-ene)Hydrophobic/Superhydrophobic fluoropolymer film mdpi.comyoutube.com
Silane SynthesisPhotoinitiationPerfluoro(4-methylpent-2-ene), Dialkoxy(methyl)vinylsilanesMethylvinylpolyfluoroalkoxysilanes acs.org
Polymer Synthesis (Analogous System)Thermal decomposition of PPFRVinylidene fluoride (VDF), other fluoro-monomersFluoropolymers google.com

Oxidation Reactions and Product Formation

The primary oxidation reaction reported for internal perfluoroolefins, including isomers of perfluoro(4-methylpent-2-ene), is epoxidation. This reaction typically involves an oxidizing agent that acts as a nucleophile, attacking the electron-deficient double bond.

A common and effective method for the epoxidation of internal perfluoroolefins is the reaction with sodium hypochlorite (B82951) (NaOCl) or calcium hypochlorite in an alkaline medium, often in the presence of a solvent like acetonitrile. fluorine1.rusibran.ru This process is believed to proceed via the addition of the hypochlorite anion (OCl⁻) to the double bond, followed by an intramolecular substitution of the chlorine atom to form the epoxide ring. fluorine1.ru The yields for this reaction with internal perfluoroolefins are generally high. sibran.ru The resulting epoxides, such as perfluoro-2,3-epoxy-2-methylpentane from the corresponding alkene isomer, are valuable intermediates themselves. youtube.com These epoxides can be subsequently rearranged, often under the influence of a fluoride ion catalyst, to form perfluorinated ketones. fluorine1.ruyoutube.com

Reduction Reactions and Partially Fluorinated Derivatives

Perfluoro(4-methylpent-2-ene) can undergo reduction through two primary pathways: the reduction of the carbon-carbon double bond and the reductive defluorination of carbon-fluorine bonds.

Reduction of the Double Bond : The C=C double bond can be reduced using standard catalytic hydrogenation methods. This involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comnih.gov This reaction results in the syn-addition of two hydrogen atoms across the double bond, converting the perfluoroalkene into a partially fluorinated alkane. nih.gov The expected product from the hydrogenation of perfluoro(4-methylpent-2-ene) would be 2H,3H-perfluoro(4-methylpentane). A related partially hydrogenated derivative, 2H-perfluoro(2-methylpentane), is a known compound. google.com

Reductive Defluorination : The strong C-F bonds can be cleaved under specific reductive conditions, a process known as reductive defluorination. This is a key degradation pathway for per- and polyfluoroalkyl substances (PFAS). Studies on a closely related compound, (E)-perfluoro(4-methylpent-2-enoic acid), have shown that it can be degraded through a stepwise pathway involving both reductive defluorination and hydrogenation. researchgate.net This process can be achieved electrochemically, where direct electron transfer to the molecule facilitates the breaking of C-F bonds. researchgate.net The presence of the C=C double bond is noted to facilitate this C-F cleavage. researchgate.net Other methods for reductive defluorination of PFAS compounds include the use of UV light with iodide or sulfite, and advanced catalytic systems, which could potentially be applied to perfluoro(4-methylpent-2-ene). mdpi.com

Isomerization Pathways and Product Distribution

Perfluoro(4-methylpent-2-ene) can undergo isomerization to form its more thermodynamically stable isomer, perfluoro-2-methylpent-2-ene. fluorine1.ru This rearrangement can be catalyzed by various agents.

One effective method involves the use of a fluoride ion source, such as potassium fluoride (KF), often in the presence of a crown ether like 18-crown-6 (B118740) in a solvent like acetonitrile. thieme-connect.de Heating perfluoro(4-methylpent-2-ene) at 40°C for 3 hours under these conditions leads to its rearrangement to perfluoro(2-methylpent-2-ene). thieme-connect.de The kinetics of this isomerization have been studied, revealing an activation energy of 76.64 kJ/mol. oalib.com

Base-catalyzed isomerization is also possible. When perfluoro(4-methylpent-2-ene) is treated with two equivalents of diethylamine, it undergoes a base-catalyzed migration of the carbon-carbon double bond to form the terminal enamine, perfluoro(2-methylpent-1-ene), in an 82% yield. thieme-connect.de This reaction is proposed to proceed through a perfluoro(2-methylpent-1-ene) intermediate. thieme-connect.de

Photochemical isomerization is another pathway. Ultraviolet (U.V.) irradiation can induce the isomerization of internal perfluoroalkenes. rsc.org For example, perfluoro-2-methylpent-2-ene isomerizes to perfluoro-2-methylpent-1-ene upon U.V. irradiation. rsc.org Similarly, photochemical isomerization of hexafluoropropene trimers, such as perfluoro-3-ethyl-2,4-dimethylpent-2-ene, results in the formation of terminal olefins. rsc.org

The following table details the product distribution from different isomerization pathways of perfluoro(4-methylpent-2-ene) and related compounds.

Table 2: Product Distribution in Isomerization Reactions

Starting Material Catalyst/Conditions Product(s) Yield (%) Reference
Perfluoro(4-methylpent-2-ene) KF/18-crown-6, Acetonitrile, 40°C, 3h Perfluoro(2-methylpent-2-ene) - thieme-connect.de
Perfluoro(4-methylpent-2-ene) Diethylamine (2 equiv.), rt, overnight Perfluoro(2-methylpent-1-ene) enamine 82 thieme-connect.de
Perfluoro-2-methylpent-2-ene U.V. irradiation (4 months) Perfluoro-2-methylpent-1-ene 90 rsc.org
Perfluoro-3-ethyl-2,4-dimethylpent-2-ene U.V. irradiation Perfluoro-3-ethyl-2,4-dimethylpent-1-ene and Perfluoro-2-isopropyl-3,3-dimethylbut-1-ene (4:1 ratio) - rsc.org

Advanced Analytical Techniques for Characterization and Quantification of Perfluoro 4 Methylpent 2 Ene

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of Perfluoro(4-methylpent-2-ene) (B1305851) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of fluorinated compounds. For Perfluoro(4-methylpent-2-ene), ¹⁹F-NMR is the most informative technique, while ¹H-NMR serves to confirm the absence of hydrogen.

¹⁹F-NMR: This technique provides detailed information about the different fluorine environments within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants in a ¹⁹F-NMR spectrum allow for the unambiguous assignment of each fluorine atom or group (e.g., -CF₃, -CF₂, =CF-). The structure of Perfluoro(4-methylpent-2-ene) contains several distinct fluorine nuclei, which would result in a complex but interpretable spectrum, confirming the connectivity and stereochemistry of the molecule. The structure of synthesized compounds derived from or related to Perfluoro(4-methylpent-2-ene) has been established using ¹⁹F NMR spectroscopy. researchgate.netcore.ac.uk

¹H-NMR: In the case of a fully-fluorinated compound like Perfluoro(4-methylpent-2-ene), the primary role of ¹H-NMR is to verify the purity of the sample by confirming the absence of protons. A clean spectrum without signals would indicate a high degree of perfluorination. The structure of related regional isomers has been confirmed using proton nuclear magnetic resonance (¹H-NMR). researchgate.net

Table 1: Summary of NMR Spectroscopy for Perfluoro(4-methylpent-2-ene)

Technique Primary Purpose Expected Outcome for Perfluoro(4-methylpent-2-ene)
¹⁹F-NMR Structural Elucidation Multiple distinct signals with complex splitting patterns corresponding to the different fluorine environments (CF₃, CF₂, CF).

| ¹H-NMR | Purity Assessment | Absence of signals, confirming the perfluorinated nature of the compound. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS), it is a potent tool for identifying and quantifying volatile compounds. researchgate.net

For Perfluoro(4-methylpent-2-ene), electron ionization (EI) is a common technique. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (300.05 g/mol ). myskinrecipes.com The spectrum would also display a characteristic pattern of fragment ions resulting from the cleavage of C-C and C-F bonds. Analysis of a closely related isomer, perfluoro-2-methylpent-2-ene, using dielectric barrier discharge ionization revealed product ions such as [M+F]⁻ and oxygenated species like [M+F+O]⁻ and [M-F+O]⁻, indicating complex ionization and reaction mechanisms. ethz.ch

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of Perfluoro(4-methylpent-2-ene) is dominated by very strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F bond stretching vibrations.

Additionally, a weaker absorption band corresponding to the C=C double bond stretch would be expected, though its intensity and position can be influenced by the attached fluorine atoms. IR spectroscopy has been effectively used to confirm the chemical composition and structure of fluoropolymer films deposited from Perfluoro(4-methylpent-2-ene) monomer. researchgate.nettandfonline.comresearchgate.net The resulting spectra can help differentiate reaction pathways and confirm the presence of the fluorocarbon structure on modified surfaces. tandfonline.com

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating Perfluoro(4-methylpent-2-ene) from complex mixtures, particularly in industrial process monitoring and environmental analysis.

Gas chromatography is the premier technique for the analysis of volatile and thermally stable compounds like Perfluoro(4-methylpent-2-ene). The compound is vaporized and transported by an inert carrier gas through a capillary column, which separates it from other components based on boiling point and interactions with the column's stationary phase.

Gas Chromatography-Electron Capture Detector (GC-ECD): For detection, an Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds, particularly halogenated molecules. The numerous fluorine atoms in Perfluoro(4-methylpent-2-ene) make it highly responsive to ECD, allowing for very low detection limits. GC-ECD has been established as a stable, reliable, and low-cost method for the simultaneous determination of other perfluorinated compounds in water samples after derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides both separation and definitive identification. This technique was used to establish the structure of compounds synthesized from Perfluoro(4-methylpent-2-ene). researchgate.net

For the analysis of per- and polyfluoroalkyl substances (PFAS) in environmental matrices like water, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the method of choice. nih.gov While Perfluoro(4-methylpent-2-ene) itself is highly volatile and more suited to GC, its potential degradation products or related non-volatile fluorinated compounds in environmental samples are frequently analyzed by LC-MS/MS. chromatographyonline.com

The technique involves:

Sample Preparation: Aqueous samples often require a preconcentration step, such as Solid Phase Extraction (SPE), to isolate and concentrate the analytes to detectable levels. chromatographyonline.com

Liquid Chromatography (LC): The extract is injected into an LC system, where different PFAS are separated on a specialized column.

Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized (typically by electrospray ionization) and enter the mass spectrometer. A specific precursor ion for the target analyte is selected, fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interferences and allowing for quantification at sub-parts-per-trillion levels in complex samples like wastewater, groundwater, and drinking water. core.ac.ukmdpi.com This high sensitivity and selectivity make LC-MS/MS indispensable for monitoring PFAS contamination. chromatographyonline.comnih.gov

Table 2: Summary of Chromatographic Methods

Technique Principle Application for Perfluoro(4-methylpent-2-ene) & Related Compounds
GC-ECD Separation of volatile compounds followed by detection of electrophilic molecules. High-sensitivity quantification of Perfluoro(4-methylpent-2-ene) in pure samples or simple mixtures.
GC-MS Separation of volatile compounds followed by mass-based identification and quantification. Definitive structural confirmation and analysis. researchgate.net

| LC-MS/MS | Separation of non-volatile/semi-volatile compounds followed by highly selective mass-based detection. | Gold standard for trace-level quantification of a wide range of PFAS (including potential derivatives) in complex environmental samples. nih.govchromatographyonline.com |

Computational Chemistry and Theoretical Modeling of Perfluoro 4 Methylpent 2 Ene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic characteristics of molecules like Perfluoro(4-methylpent-2-ene) (B1305851). These calculations, often employing methods like Density Functional Theory (DFT), can predict bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. The molecular formula of Perfluoro(4-methylpent-2-ene) is C₆F₁₂. nih.gov

The presence of a double bond and numerous fluorine atoms significantly influences the electronic properties. The high electronegativity of fluorine atoms creates strong partial positive charges on the carbon atoms, making the molecule susceptible to nucleophilic attack. The double bond introduces a region of high electron density, which is a key site for chemical reactions. chemblink.com

Computational models can also determine various electronic descriptors. For the isomer, perfluoro-2-methylpent-2-ene, DFT calculations have been used to determine its electronic properties, which can provide insights into the reactivity of Perfluoro(4-methylpent-2-ene). For instance, perfluoro-2-methylpent-2-ene is classified as a very strong electrophile. mdpi.com

Table 1: Computed Properties for Perfluoro(4-methylpent-2-ene)

Property Value Reference
Molecular Weight 300.04 g/mol nih.gov
Molecular Formula C₆F₁₂ nih.gov
Density 1.6±0.1 g/cm³ chemblink.com
Boiling Point 59.3±8.0 °C at 760 mmHg chemblink.com
Index of Refraction 1.268 chemblink.com
Flash Point 0.1±10.2 °C chemblink.com

Note: Some properties are calculated using Advanced Chemistry Development (ACD/Labs) Software. chemblink.com

Molecular Dynamics (MD) Simulations for Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Perfluoro(4-methylpent-2-ene), MD simulations can model its interactions with other molecules and surfaces, which is critical for understanding its behavior in various environments. For example, simulations can predict how it interacts with water, organic matter, or soil particles, which is essential for assessing its environmental transport and fate.

While specific MD simulation studies on Perfluoro(4-methylpent-2-ene) are not widely published, the principles are applicable. Such simulations would involve placing a model of the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to predict their motion. These studies could reveal information about its solubility, partitioning behavior, and potential to bioaccumulate. The hydrophobic and lipophobic nature of perfluorocarbons, driven by the unique properties of the fluorine atom, would be a key factor in these simulations.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energy changes of chemical reactions. For perfluorinated alkenes, DFT has been instrumental in understanding their reactivity.

A notable application of DFT is in studying cycloaddition reactions. For instance, the molecular mechanism of the [3 + 2] cycloaddition reaction between C-arylnitrones and an isomer, perfluoro-2-methylpent-2-ene, was explored using DFT calculations. mdpi.com The study found that despite the polar nature of the interactions, the reaction proceeds through a one-step mechanism. mdpi.com Attempts to locate a zwitterionic intermediate were unsuccessful, confirming a concerted pathway. mdpi.com The B3LYP/6-31G(d) level of theory was found to be adequate for these calculations. mdpi.com

Table 2: DFT Kinetic and Thermodynamic Parameters for the [3+2] Cycloaddition of a Nitrone with Perfluoro-2-methylpent-2-ene

Parameter Value
ΔH (kcal/mol) Varies with reactants
ΔG (kcal/mol) Varies with reactants
ΔS (cal/mol·K) Varies with reactants

Note: Data from a study on the isomer perfluoro-2-methylpent-2-ene, indicating the type of parameters that can be obtained from DFT calculations. mdpi.com

DFT is also employed to study the thermal degradation of perfluorinated compounds. These calculations can determine the bond dissociation energies and activation energies for various decomposition pathways. nsf.govnih.gov For example, studies on perfluoroalkyl carboxylic acids (PFCAs) show that initial C-C bond cleavage is a favored pathway, leading to the formation of radicals that can subsequently form volatile perfluoroalkenes. nsf.govnih.gov

Predictive Modeling of Environmental Behavior and Transformation Pathways

Predictive modeling uses computational tools to estimate the environmental fate of chemicals. For PFAS like Perfluoro(4-methylpent-2-ene), this includes predicting their persistence, transport, and transformation in the environment. itrcweb.org

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this predictive effort. These models correlate the chemical structure of a molecule with its properties and behavior. For PFAS, QSAR models can estimate properties like water solubility, vapor pressure, and partitioning coefficients (e.g., log Kow), which are crucial inputs for larger environmental fate and transport models. service.gov.uk

The environmental fate of PFAS is influenced by their partitioning between air, water, soil, and sediment. itrcweb.org Fugacity-based multimedia environmental fate models can simulate the distribution of these chemicals across different environmental compartments. These models can help predict whether a substance like Perfluoro(4-methylpent-2-ene) is likely to remain in water, volatilize into the atmosphere, or adsorb to soil and sediment.

Transformation pathways can also be predicted. While perfluorinated compounds are generally resistant to degradation, some transformation processes can occur. Computational studies can help identify potential degradation pathways, such as atmospheric reactions with hydroxyl (OH) radicals. researchgate.net The rate of these reactions can be calculated, providing an estimate of the atmospheric lifetime of the compound. researchgate.net

Environmental Fate and Remediation Research on Perfluoro 4 Methylpent 2 Ene

Occurrence and Distribution in Environmental Compartments

Specific monitoring data on the occurrence and environmental concentrations of Perfluoro(4-methylpent-2-ene) (B1305851) are not widely available in the reviewed scientific literature. However, its likely behavior in the environment can be inferred from its physicochemical properties and the known fate of other PFAS compounds.

Perfluoro(4-methylpent-2-ene) is described as a volatile, colorless liquid that is insoluble in water. thermofisher.comfluorochemie.com Its volatility suggests that it is likely to be mobile in the environment, with a tendency to evaporate from surfaces. thermofisher.com As with other PFAS, there are concerns about its persistence and potential for bioaccumulation. cymitquimica.comchemblink.com

General studies on PFAS have shown their global distribution in various environmental media, including water, soil, and air. researchgate.net The distribution of different PFAS isomers is influenced by their structure. Research on other PFAS suggests that branched isomers, such as Perfluoro(4-methylpent-2-ene), may be more prevalent in the aqueous phase, whereas their linear counterparts tend to sorb more readily to soil and sediment. The higher polarity of branched structures is thought to explain this difference.

Degradation Pathways and Mechanisms

The degradation of persistent compounds like Perfluoro(4-methylpent-2-ene) is a critical area of research. While many PFAS are highly resistant to degradation, the presence of a carbon-carbon double bond in perfluoroalkenes can serve as a point of reactivity for breakdown processes.

Direct research on the microbial degradation of Perfluoro(4-methylpent-2-ene) is limited. However, studies on structurally similar compounds, particularly unsaturated fluorinated carboxylic acids, provide significant insights into potential biotransformation pathways. A meta-analysis of PFAS biotransformation literature indicates that while aerobic conditions are more frequently studied and often show higher transformation rates, anaerobic defluorination is also a documented and significant pathway. nih.govresearchgate.net

Research has highlighted that the presence of a double bond in the carbon chain is a crucial feature that can initiate microbial degradation. acs.orgucr.edu Studies on a closely related compound, (E)-perfluoro(4-methylpent-2-enoic acid) (PFMeUPA), have been particularly informative in demonstrating the susceptibility of this branched, unsaturated structure to microbial action. acs.org

Reductive defluorination is a key mechanism in the anaerobic biodegradation of certain PFAS. This process involves the removal of fluorine atoms and their replacement with hydrogen, a reaction that is energetically favorable but requires microbial catalysts. nih.gov The degradation of organofluorine compounds can proceed along established metabolic pathways, often initiated by enzymes that target other functional groups on the molecule. mdpi.com

In the case of unsaturated PFAS like PFMeUPA, the carbon-carbon double bond is a critical site for enzymatic attack. acs.orgucr.edu Under anaerobic conditions, microbial communities have been shown to catalyze reductive defluorination at this site. nih.gov This enzyme-assisted process explains the specific and predictable removal of fluorine atoms from the molecule. nih.gov While the exact enzymes responsible are often not fully identified, they are typically associated with microbial communities known for their dehalogenating capabilities. acs.org

Specific microbial communities have been identified as capable of degrading certain PFAS structures. Under anaerobic conditions, an enrichment culture known as KB-1, which contains dehalogenating bacteria such as Dehalococcoides mccartyi, demonstrated the ability to degrade PFMeUPA. acs.org In these cultures, bacteria from the genus Dehalobacter also showed growth, suggesting their involvement in the biotransformation process. acs.org The table below summarizes the findings for the degradation of PFMeUPA by the KB-1 culture.

Table 1: Anaerobic Biotransformation of (E)-perfluoro(4-methylpent-2-enoic acid) (PFMeUPA) by KB-1 Culture

Parameter Finding Incubation Time Source(s)
Removal >90% 150 days acs.org
Biodefluorination 14% 150 days acs.org

| Associated Genera | Dehalococcoides, Dehalobacter | N/A | acs.org |

Other microorganisms, such as Acidimicrobium sp. strain A6, have been shown to degrade saturated PFAS like PFOA and PFOS. nih.gov This bacterium is an autotroph that couples the oxidation of ammonium (B1175870) to the reduction of iron, a process that facilitates PFAS defluorination. While not yet tested on Perfluoro(4-methylpent-2-ene), the existence of such organisms highlights the diverse microbial metabolisms that could potentially be harnessed for PFAS remediation.

The structure of a PFAS molecule, including its branching, significantly influences its susceptibility to degradation. For unsaturated compounds, the presence and position of the double bond can be more critical than whether the carbon chain is linear or branched. acs.org

One study comparing a linear unsaturated perfluorinated carboxylic acid with its branched counterpart (MeU-C6a) found that both exhibited similar anaerobic microbial defluorination activity. This indicates that the α,β-unsaturation (a double bond between the second and third carbon atoms from the carboxyl group) was the determining factor for initiating degradation, rather than the branching itself. acs.org

Furthermore, research has shown that for certain unsaturated fluorinated carboxylic acids, the presence of trifluoromethyl (-CF3) branches at the α- or β-carbon can enhance degradability and defluorination under both anaerobic and aerobic conditions. acs.orgnih.gov This finding is highly relevant for Perfluoro(4-methylpent-2-ene), which possesses a similar branched structure.

A significant challenge in the biodegradation of fluorinated compounds is the release of fluoride (B91410) ions (F⁻) into the cellular environment. nih.gov Fluoride can be toxic to microorganisms, potentially inhibiting the very metabolic processes required for degradation. Therefore, defluorinating microbes must have mechanisms to manage and export fluoride to survive.

While the specific mechanisms for fluoride management in organisms degrading unsaturated alkenes are not fully elucidated, research on other PFAS-degrading microbes provides clues. For instance, Acidimicrobium sp. strain A6, which degrades PFOA and PFOS, possesses a gene for a fluoride ion transporter. nih.gov It is hypothesized that such transporters play a crucial role in moving the toxic fluoride ions out of the bacterial cell, allowing the degradation process to continue. The documentation of 14% biodefluorination in PFMeUPA degradation studies confirms the release of fluoride, implying that the active microbial community must possess some form of fluoride management strategy. acs.org

Electrochemical Degradation

Electroreductive Defluorination Mechanisms

There is currently a lack of specific research on the electroreductive defluorination mechanisms of Perfluoro(4-methylpent-2-ene). This process typically involves the addition of electrons to the PFAS molecule, leading to the cleavage of C-F bonds. For some unsaturated PFAS compounds, the presence of a carbon-carbon double bond can facilitate this process, but the specific mechanisms for Perfluoro(4-methylpent-2-ene) have not been documented.

Photocatalytic Degradation

Specific research on the photocatalytic degradation of Perfluoro(4-methylpent-2-ene) for environmental remediation is limited. Photocatalysis typically uses a semiconductor material (like titanium dioxide) and light to generate highly reactive species, such as hydroxyl radicals, which can degrade organic pollutants. One study explored the photochemistry of a related radical, [(CF3)2CF]2CC2F5, under UV light, observing the breaking of a C-C bond rather than a C-F bond. researchgate.netdaneshyari.com However, this study did not focus on the complete degradation of Perfluoro(4-methylpent-2-ene) in a remediation context.

Sonochemical Treatment Methods

No specific studies on the sonochemical treatment of Perfluoro(4-methylpent-2-ene) were identified in the reviewed literature. Sonochemical degradation uses high-frequency ultrasound to create cavitation bubbles in a liquid. The collapse of these bubbles generates localized high temperatures and pressures, leading to the formation of reactive radicals and the thermal decomposition of pollutants. The applicability and effectiveness of this method for Perfluoro(4-methylpent-2-ene) have yet to be reported.

Remediation Technologies for Perfluoro(4-methylpent-2-ene) Contamination

Adsorption-Based Remediation

Detailed research on the adsorption-based remediation of Perfluoro(4-methylpent-2-ene) is not currently available. Adsorption is a common technique for removing PFAS from water, using materials like activated carbon or ion-exchange resins. The efficiency of adsorption is influenced by the properties of both the PFAS compound (such as its carbon chain length and functional group) and the adsorbent material. While general studies show that adsorption is a promising technology for PFAS remediation, specific data, such as adsorption capacities and breakthrough curves for Perfluoro(4-methylpent-2-ene), are not documented in the available literature. rsc.orgrsc.orgmdpi.com

Integration with Constructed Wetlands and Microbial Electrochemical Technologies

The remediation of persistent organic pollutants from the environment is a critical area of research. Among the various technologies being explored, constructed wetlands and microbial electrochemical technologies offer potential for sustainable and cost-effective solutions. However, the application of these technologies to specific, less-common per- and polyfluoroalkyl substances (PFAS) such as Perfluoro(4-methylpent-2-ene) is an emerging field with limited available data.

Constructed Wetlands

Constructed wetlands (CWs) are engineered systems that utilize the natural processes of vegetation, soil, and microbial populations to treat contaminated water. frtr.gov They have been investigated for the removal of a variety of pollutants, including some of the more well-known PFAS compounds. nih.govnih.gov The primary mechanisms for PFAS removal in these systems include sorption to the substrate, phytoextraction by plants, and bioaccumulation within microbial communities. researchgate.net Studies have shown that constructed wetlands can achieve removal rates for some perfluoroalkyl acids (PFAAs) ranging from 33.59% to 88.99%, with submerged macrophytes and the associated microbial communities playing a considerable role. researchgate.net

Despite the promise shown for general PFAS removal, there is currently a notable lack of specific research on the efficacy of constructed wetlands for the remediation of Perfluoro(4-methylpent-2-ene). The unique chemical structure of this C6 perfluorinated alkene, particularly its double bond, may influence its behavior and removal efficiency within a constructed wetland environment compared to other saturated PFAS. Without dedicated studies, the specific rates of sorption, plant uptake, and microbial degradation of Perfluoro(4-methylpent-2-ene) in CWs remain unknown.

Microbial Electrochemical Technologies

Microbial electrochemical systems (MES) are innovative technologies that use microorganisms to catalyze electrochemical reactions for the degradation of pollutants. nih.gov These systems have been explored for the degradation of various persistent organic compounds. Research into the electrochemical degradation of PFAS has demonstrated that these compounds can be broken down using technologies such as boron-doped diamond (BDD) electrodes. nih.gov Such processes can lead to the formation of fluoride ions and shorter-chain perfluorinated compounds. nih.gov

As with constructed wetlands, there is a significant gap in the scientific literature regarding the application of microbial electrochemical technologies specifically for the degradation of Perfluoro(4-methylpent-2-ene). The stability of the carbon-fluorine bond presents a challenge for most degradation technologies. mdpi.com While the trifluoromethyl groups are known to be stable against electrochemical degradation, the presence of a double bond in Perfluoro(4-methylpent-2-ene) might offer a point of reactivity that is not present in saturated perfluoroalkyl compounds. However, without empirical research, the potential for and byproducts of its degradation in an MES are purely speculative.

Potential for Complexation with Pollutants in Remediation Processes

The concept of using complexation with other pollutants or catalysts to enhance the remediation of persistent compounds is an area of active investigation. For instance, studies on other short-chain PFAS have shown that the presence of metal ions like Fe³⁺ can act as a catalyst in photodegradation processes, improving the degradation efficiency through the formation of complexes that are more susceptible to light absorption. mdpi.com

Currently, there is no published research investigating the potential for Perfluoro(4-methylpent-2-ene) to form complexes with other pollutants or agents as a viable remediation strategy. The low reactivity and non-polar nature of many perfluorinated compounds can limit their ability to form strong complexes. The specific interactions of Perfluoro(4-methylpent-2-ene) with common environmental pollutants or potential remediation catalysts have not been studied. Therefore, its potential for removal through complexation-based remediation processes remains an open question requiring future research.

Advanced Materials Science and Engineering Applications of Perfluoro 4 Methylpent 2 Ene As a Monomer and Precursor

Fluoropolymer Synthesis and Architecture

The incorporation of perfluoro(4-methylpent-2-ene) (B1305851) into polymer structures imparts the characteristic properties of fluorocarbons, such as low surface energy, hydrophobicity, and high stability.

Perfluoro(4-methylpent-2-ene) has been investigated as a monomer for creating fluorinated polymers and fluoroelastomers. chemblink.com The resulting materials are distinguished by their exceptional resistance to aggressive chemicals, solvents, and high temperatures. chemblink.com This robustness stems from the high strength of the carbon-fluorine bonds throughout the polymer structure. These properties make such polymers invaluable in demanding industrial environments, where they are utilized in applications such as the manufacturing of gaskets, seals, and linings for chemical processing equipment. chemblink.com

The presence of a double bond in the molecular structure of perfluoro(4-methylpent-2-ene) is critical to its function in polymerization. chemblink.com This site of unsaturation allows the monomer to participate in addition reactions, which is a key mechanism for forming polymer chains and networks. chemblink.com This reactivity enables controlled polymerization processes, leading to the formation of polymers with highly fluorinated side-chains or the creation of crosslinked networks. chemblink.com These architectures have applications in specialized materials like coatings, sealants, and membranes. chemblink.com Furthermore, research has shown that the double bond in perfluoro(4-methylpent-2-ene) influences the topography of the resulting fluoropolymer coatings, contributing to increased surface roughness. researchgate.nettandfonline.comtandfonline.com

Plasma polymerization is a key technique for depositing thin fluoropolymer films from perfluoro(4-methylpent-2-ene) onto various surfaces. researchgate.nettandfonline.comcookechem.com This method involves using a continuous wave plasma-enhanced chemical vapor deposition (PE-CVD) process. researchgate.nettandfonline.com Fluoropolymer films have been successfully deposited on substrates including silicon wafers, glass, and epoxy composites using this monomer. researchgate.nettandfonline.comcookechem.com To enhance the adhesion of the fluoropolymer film, substrates like silicon and glass can be pre-treated with silanization using agents such as triethoxyvinylsilane. researchgate.nettandfonline.comtandfonline.com

The plasma polymerization of perfluoro(4-methylpent-2-ene) directly influences the surface morphology of the deposited films. Compared to films created from saturated fluorocarbons, those derived from unsaturated monomers like perfluoro(4-methylpent-2-ene) exhibit a more developed, grainy surface texture. tandfonline.com This leads to a quantifiable increase in surface roughness. For instance, coatings deposited on glass substrates from a perfluoro(4-methylpent-2-ene) feed showed circular features with heights up to 120 nm. tandfonline.com The root mean square (RMS) roughness of these surfaces was measured to be significantly higher than that of films from saturated precursors.

Table 1: RMS Roughness of Plasma Polymerized Fluoropolymer Coatings on Different Substrates

Monomer FeedSubstrateRMS Roughness (nm)
PerfluorohexaneGlass6.8
Perfluoro(2-methylpent-2-ene)Glass7.8
Perfluoro(4-methylpent-2-ene) Glass 11.1
PerfluorohexaneEpoxy6.8
Perfluoro(2-methylpent-2-ene)Epoxy14.4
Perfluoro(4-methylpent-2-ene) Epoxy 8.1

Data sourced from Psarski, M. et al., Journal of Adhesion Science and Technology, 2015. tandfonline.com

A primary application of fluoropolymer films derived from perfluoro(4-methylpent-2-ene) is the creation of water-repellent surfaces. Plasma polymerization of this monomer on flat substrates, such as glass or silicon wafers, consistently yields hydrophobic surfaces with a water contact angle (WCA) of approximately 110°. researchgate.nettandfonline.comtandfonline.comcookechem.comchemicalbook.com

This hydrophobicity can be dramatically enhanced to achieve superhydrophobicity by applying the coating to a surface with a pre-existing hierarchical micro- and nano-scale roughness. researchgate.netcookechem.com When perfluoro(4-methylpent-2-ene) is plasma polymerized onto these textured nanocomposite surfaces, the resulting layered structure exhibits superhydrophobic properties. cookechem.comchemicalbook.com These surfaces can achieve a WCA as high as 160° with a low contact angle hysteresis of less than 8°, indicating that water droplets roll off easily. researchgate.nettandfonline.comcookechem.comchemicalbook.com

Table 2: Water Contact Angle (WCA) of Surfaces Coated with Plasma Polymerized Perfluoro(4-methylpent-2-ene)

Surface TypeResulting WCASurface Property
Planar Substrate (e.g., glass, silicon)~110°Hydrophobic
Hierarchical Nanocomposite Surface160°Superhydrophobic

Data sourced from multiple studies. researchgate.nettandfonline.comtandfonline.comcookechem.comchemicalbook.com

Plasma Polymerization for Fluoropolymer Film Deposition

Surface Coating Applications

The unique properties of polymers and films derived from perfluoro(4-methylpent-2-ene) make them suitable for a variety of surface coating applications. chemblink.com These coatings provide durable, low-friction, and non-reactive barriers that are essential for protecting sensitive components. chemblink.com

Key application areas include:

Electronics and Aerospace: In these industries, materials must endure extreme environmental conditions while maintaining electrical insulation and structural integrity. Coatings from perfluoro(4-methylpent-2-ene) serve as protective barriers for delicate components. chemblink.com

Stain-Resistant Textiles: The low surface energy imparted by the fluoropolymer coating provides water and oil repellency, which is highly desirable for manufacturing stain-resistant fabrics. chemblink.com

Protective Films and Non-Stick Coatings: The non-reactive and low-friction characteristics are leveraged in the production of protective films and non-stick surfaces. chemblink.com

Development of Water- and Oil-Repellent Coatings

The unique structure of perfluoro(4-methylpent-2-ene), particularly its carbon-carbon double bond, makes it an excellent monomer for plasma polymerization techniques used to create high-performance coatings. researchgate.net Research has demonstrated its effectiveness in fabricating hydrophobic and even superhydrophobic surfaces on various substrates. chemicalbook.comchemicalbook.com

In one key study, fluoropolymer films were deposited on silicon wafers, glass, and epoxy surfaces using plasma polymerization of perfluoro(4-methylpent-2-ene). researchgate.net The resulting coatings imparted a significant level of water repellency to these planar substrates, achieving a water contact angle (WCA) of approximately 110°. chemicalbook.comchemicalbook.comresearchgate.net The presence of the double bond in the monomer was found to influence the topography of the fluoropolymer coating, leading to increased surface roughness, a key factor in enhancing hydrophobicity. researchgate.net

When this plasma polymerization process was applied to hierarchical nanocomposite surfaces, the effect was even more pronounced. chemicalbook.comchemicalbook.com The resulting layered surfaces exhibited superhydrophobicity, characterized by a water contact angle of 160° and a very low contact angle hysteresis of less than 8°. chemicalbook.comchemicalbook.comresearchgate.net This indicates that water droplets not only bead up on the surface but can also roll off with minimal tilting, effectively creating a self-cleaning surface.

Interactive Table: Performance of Coatings from Perfluoro(4-methylpent-2-ene) Monomer

Substrate Type Coating Method Achieved Water Contact Angle (WCA) Contact Angle Hysteresis Source(s)
Planar (e.g., Glass, Silicon) Plasma Polymerization ~110° Not Reported chemicalbook.comchemicalbook.comresearchgate.net

| Hierarchical Nanocomposite | Plasma Polymerization | 160° | < 8° | chemicalbook.comchemicalbook.comresearchgate.net |

Applications in Textiles and Paper Products

The demonstrated ability to create highly repellent surfaces makes perfluoro(4-methylpent-2-ene) a suitable candidate for treating fibrous materials. It is identified as a material used in the preparation of treatment agents for fabrics and paper. fluorochemie.com By applying coatings derived from this monomer, textiles and paper products can be imbued with significant water and oil repellency. This enhances their durability and functionality, protecting them from staining and water damage, which is valuable for applications ranging from performance apparel to specialized packaging materials.

Precursor for Specialty Fluorinated Chemicals

Beyond its use as a monomer, perfluoro(4-methylpent-2-ene) is a crucial organofluorine intermediate for creating a variety of other specialized chemicals. solechem.eufluorotech.com.cn Its reactivity allows it to be a foundational building block in multi-step syntheses.

Synthesis of Fluorine Surface Active Agents

Perfluoro(4-methylpent-2-ene) serves as a key raw material for the synthesis of numerous fluorine-containing surface-active agents, commonly known as fluorosurfactants. fluorotech.com.cn Fluorosurfactants are highly effective at reducing surface tension, even at very low concentrations, and are used in applications requiring high performance, such as in leveling agents, emulsifiers, and fire-fighting foams. The synthesis of these agents often involves modifying the perfluoro(4-methylpent-2-ene) molecule to introduce a hydrophilic functional group. For instance, it can be converted into derivatives like perfluoro(4-methylpent-2-enoic acid). chemicalbook.com

Production of C6-Fluoroketones

The compound is explicitly identified as a raw material for the production of C6-fluoroketones. fluorotech.com.cn Fluorinated ketones are a class of compounds with applications in areas such as electronics (as cleaning solvents or heat transfer fluids) and as intermediates in chemical synthesis. The C6 backbone of perfluoro(4-methylpent-2-ene) provides the necessary carbon framework for conversion into these ketone structures.

Potential as a Pharmaceutical Intermediate

Several sources identify perfluoro(4-methylpent-2-ene) as a fluorinated pharmaceutical intermediate. chemicalbook.comchemicalbook.comechemi.com The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, available at high purity, can serve as a building block for creating more complex, fluorine-containing active pharmaceutical ingredients (APIs). echemi.comechemi.com Its potential is highlighted by its role in the synthesis of derivatives such as perfluoro(4-methylpent-2-enoic acid), which introduces a reactive carboxylic acid group suitable for further chemical modification in a pharmaceutical synthesis pathway. chemicalbook.com

Q & A

Q. How can researchers determine the purity of Perfluoro(4-methylpent-2-ene) and validate analytical methods for its characterization?

Purity assessment requires multi-technique validation. Gas chromatography-mass spectrometry (GC-MS) is recommended for quantifying volatile impurities due to its sensitivity to fluorinated compounds . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F}-NMR) is critical for structural confirmation, as it resolves fluorine environments in the C6_6F12_{12} backbone . For liquid samples, density measurements (1.5873 g/cm³ at 25°C) and boiling point verification (49°C) serve as supplementary purity indicators .

Q. What experimental parameters should be optimized for synthesizing Perfluoro(4-methylpent-2-ene) via hexafluoropropene dimerization?

The dimerization of hexafluoropropene typically achieves ~92% yield under controlled temperature (20–50°C) and pressure (1–3 atm) . Catalytic systems (e.g., alkali metal fluorides) can enhance selectivity by minimizing oligomerization side products. Post-synthesis, fractional distillation is advised to isolate the target compound from unreacted monomers and higher oligomers .

Q. What safety protocols are essential for handling Perfluoro(4-methylpent-2-ene) in laboratory settings?

The compound’s low flash point (0.1°C) and respiratory irritant properties (H335 hazard code) necessitate inert-atmosphere gloveboxes for manipulation . Storage should prioritize airtight containers (e.g., fluoropolymer-lined vessels) at ≤4°C to prevent degradation or volatilization . Safety data sheets (SDS) recommend P280 gloves and P261/P271 respiratory protection during prolonged exposure .

Advanced Research Questions

Q. How do atmospheric oxidation pathways of Perfluoro(4-methylpent-2-ene) differ between computational models and experimental observations?

Theoretical studies (M06-2X/CCSD(T)) predict glycolaldehyde (CFOCF2_2OH) as a primary degradation product, but experimental analyses detect perfluorinated glyoxal (CFOCFO) instead . This discrepancy may arise from catalytic wall reactions or photolytic conversion of intermediates. Researchers should design chamber experiments with controlled humidity and surface materials to reconcile mechanistic disagreements .

Q. What frameworks are recommended for designing toxicity studies on Perfluoro(4-methylpent-2-ene) to minimize bias and ensure regulatory relevance?

The EPA’s risk assessment guidelines emphasize dose-response studies with endpoints aligned to human health hazards (e.g., hepatotoxicity, endocrine disruption) . Use the PICOT framework to structure studies:

  • Population : In vitro/in vivo models (e.g., rodent hepatocytes).
  • Intervention : Dose ranges (mg/kg/day) reflecting environmental exposure levels.
  • Comparison : Negative controls (vehicle-only) and positive controls (known hepatotoxins).
  • Outcome : Biomarkers like serum ALT/AST levels or histopathological changes.
  • Time : Acute (24–72 hr) vs. chronic (≥90 days) exposure timelines .

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving Perfluoro(4-methylpent-2-ene)?

Density functional theory (DFT) simulations (e.g., M06-2X/aug-cc-pVTZ) are critical for probing transition states and intermediate stability . For instance, hydroxyl radical (•OH)-initiated oxidation pathways can be mapped using kinetic Monte Carlo simulations to identify dominant product channels. Experimental validation via time-resolved FTIR or mass spectrometry is essential to confirm predicted intermediates .

Q. What methodologies are effective for monitoring environmental persistence and bioaccumulation of Perfluoro(4-methylpent-2-ene)?

Utilize high-resolution mass spectrometry (HRMS) with solid-phase microextraction (SPME) to detect trace levels in water/soil matrices . Bioconcentration factors (BCF) can be modeled using quantitative structure-activity relationships (QSARs) based on the compound’s log KowK_{ow} (estimated >4.0). Field studies should prioritize longitudinal sampling in industrial effluent zones to assess long-term ecological impacts .

Methodological Tables

Table 1: Key Physicochemical Properties of Perfluoro(4-methylpent-2-ene)

PropertyValueMethod/Reference
Boiling Point49°CASTM D1078
Density (25°C)1.5873 g/cm³Pycnometry
Purity Threshold≥99%GC-MS/NMR
Flash Point0.1°CClosed-cup tester

Table 2: Framework for Structuring Toxicity Studies (PICOT)

ComponentExample Application
PopulationRat hepatocytes (in vitro)
Intervention0.1–10 mg/kg/day oral exposure
ComparisonVehicle (PBS) vs. perfluorooctanoic acid (PFOA)
OutcomeALT/AST elevation, lipid peroxidation
Time28-day subchronic exposure

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.